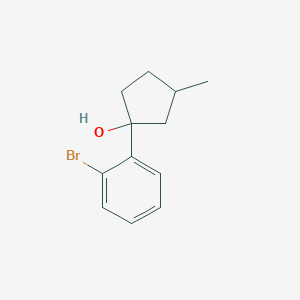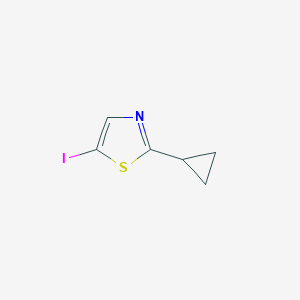
2-Cyclopropyl-5-iodo-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-5-iodo-1,3-thiazole is a heterocyclic compound containing a thiazole ring substituted with a cyclopropyl group at the 2-position and an iodine atom at the 5-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-iodo-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-cyclopropylthioamide with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropyl-5-iodo-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form thiazolidines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (acetonitrile, DMF).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (dichloromethane, acetonitrile).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, THF).
Major Products Formed
Substitution: 2-Cyclopropyl-5-substituted-1,3-thiazoles.
Oxidation: this compound sulfoxides or sulfones.
Reduction: 2-Cyclopropyl-1,3-thiazolidines.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-5-iodo-1,3-thiazole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-5-iodo-1,3-thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound’s ability to undergo various chemical reactions allows it to form reactive intermediates that can interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopropyl-1,3-thiazole: Lacks the iodine substitution at the 5-position.
5-Iodo-1,3-thiazole: Lacks the cyclopropyl substitution at the 2-position.
2-Phenyl-5-iodo-1,3-thiazole: Contains a phenyl group instead of a cyclopropyl group at the 2-position.
Uniqueness
2-Cyclopropyl-5-iodo-1,3-thiazole is unique due to the presence of both the cyclopropyl and iodine substituents, which confer distinct chemical and biological properties. The cyclopropyl group enhances the compound’s stability and lipophilicity, while the iodine atom provides a site for further functionalization and substitution reactions.
Eigenschaften
Molekularformel |
C6H6INS |
|---|---|
Molekulargewicht |
251.09 g/mol |
IUPAC-Name |
2-cyclopropyl-5-iodo-1,3-thiazole |
InChI |
InChI=1S/C6H6INS/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2 |
InChI-Schlüssel |
NGWFJJBWKKJQCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC=C(S2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



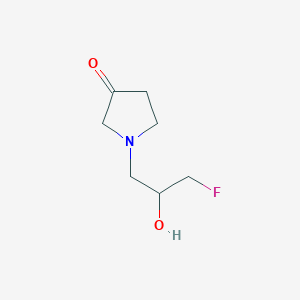
![7-Benzyl-9-hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13220443.png)
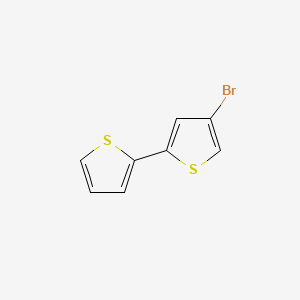
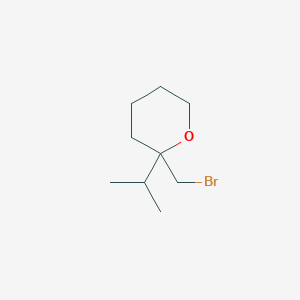
![Bicyclo[2.2.2]octane-2-sulfonyl chloride](/img/structure/B13220469.png)

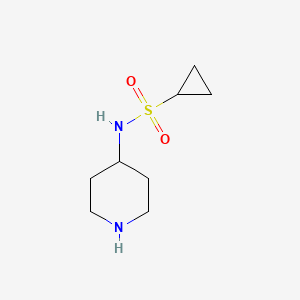
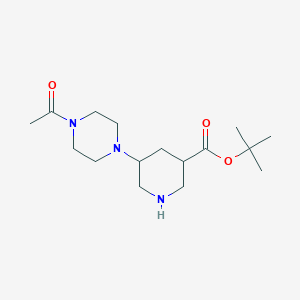
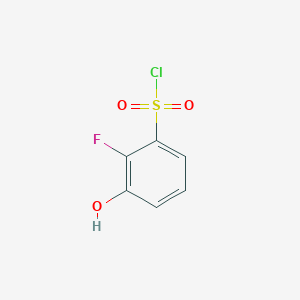
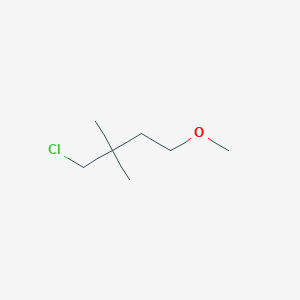

![Methyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13220505.png)
